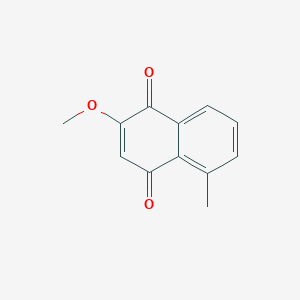

2-Methoxy-5-methylnaphthalene-1,4-dione

Cat. No. B8285633

M. Wt: 202.21 g/mol

InChI Key: GGNYOQIPPACJQD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05708168

Procedure details

To a solution of 5,8-dihydro-2-methoxy-5-methylnaphthalene-1,4-dione (100 mg, 490 μmol) in CHCl3 (5 mL), there was added MnO2 (213 mg, 2.45 mmol, Fluka). The stirred suspension was heated at reflux for 45 min (progress of the reaction may best be monitored by 1H NMR since TLC gives ambiguous results). The reaction was allowed to cool to rt and was filtered through a pad of Celite (the pad was washed with CHCl3 (3×3 mL)). Solvent removal yielded a yellow powder (99 mg, 100%, pure by TLC and 1H NMR); mp 138.5°-140° C.; 1H NMR δ (CDCl3) 2.76 (s, 3H), 3.88 (s, 3H), 6.11 (s, 1H), 7.54 (m, 2H), 8.07 (dd, J=1.8, 6.6 Hz, 1H); IR (KBr) 2984 (w), 2949 (w), 2927 (w), 2849 (w), 1677 (s), 1646 (s), 1619 (s), 1231 (s), 1078 (m), 1060 (m), 861 (m), 776 (m). Crystallization from MeOH yielded orange needles (mp 140°-141° C.). A 1.8 g run performed in an analogous manner yielded 1.68 g (94%) of product (>95% pure by 1H NMR with the impurity being unreacted starting material).

[Compound]

Name

( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( m )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

( m )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

( m )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

( m )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Quantity

100 mg

Type

reactant

Reaction Step Six

[Compound]

Name

( w )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

( w )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

( w )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

( w )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

[Compound]

Name

( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

Name

Yield

94%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[C:4](=[O:15])[C:5]2[CH2:6][CH:7]=[CH:8][CH:9]([CH3:14])[C:10]=2[C:11](=[O:13])[CH:12]=1.[K+].[Br-]>C(Cl)(Cl)Cl.O=[Mn]=O>[CH3:1][O:2][C:3]1[C:4](=[O:15])[C:5]2[C:10]([C:11](=[O:13])[CH:12]=1)=[C:9]([CH3:14])[CH:8]=[CH:7][CH:6]=2 |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

( m )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

( m )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

( m )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

( m )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

100 mg

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C(C=2CC=CC(C2C(C1)=O)C)=O

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

213 mg

|

|

Type

|

catalyst

|

|

Smiles

|

O=[Mn]=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K+].[Br-]

|

Step Eight

[Compound]

|

Name

|

( w )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

( w )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

( w )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

( w )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

[Compound]

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

[Compound]

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The stirred suspension was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 45 min (

|

|

Duration

|

45 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

progress of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gives ambiguous

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

results)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered through a pad of Celite (the pad

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with CHCl3 (3×3 mL))

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solvent removal

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded a yellow powder (99 mg, 100%, pure by TLC and 1H NMR)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crystallization from MeOH yielded orange needles (mp 140°-141° C.)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C(C2=CC=CC(=C2C(C1)=O)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.68 g | |

| YIELD: PERCENTYIELD | 94% | |

| YIELD: CALCULATEDPERCENTYIELD | 1695.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |